molecular formula C17H23N3O4S B7710101 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine

Cat. No.: B7710101
M. Wt: 365.4 g/mol
InChI Key: NHOKQMXJJOMRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, an ethoxy group, and an oxadiazole moiety

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-23-16-6-5-14(11-15(16)17-18-13(3)19-24-17)25(21,22)20-9-7-12(2)8-10-20/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOKQMXJJOMRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonylation: The benzenesulfonyl group can be introduced via sulfonyl chloride in the presence of a base.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction.

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through various cyclization methods.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The unique combination of functional groups may impart desirable properties for use in polymers or as a building block for advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules:

    1-[4-Methoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[4-Ethoxy-3-(3-methyl-1,2,4-thiadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine: Contains a thiadiazole ring instead of an oxadiazole ring.

    1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-ethylpiperidine: Similar structure but with an ethyl group on the piperidine ring instead of a methyl group.

The uniqueness of 1-[4-Ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.